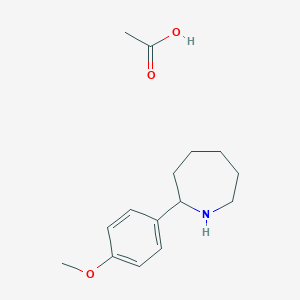

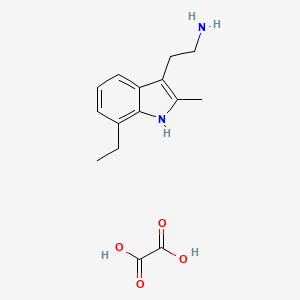

4-Amino-1-(3-methoxy-phenyl)-pyrrolidin-2-one hydrochloride

Vue d'ensemble

Description

The compound “4-Amino-1-(3-methoxy-phenyl)-pyrrolidin-2-one hydrochloride” is a chemical substance. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

Piperidine derivatives, which include pyrrolidin-2-one, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The structure–activity relationship shows that the presence of a nitrogen atom in the cycle is optimal, and any substitution in the ketone bridge is not favorable for IKKb inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .Applications De Recherche Scientifique

Pyrrolidine derivatives, including 4-Amino-1-(3-methoxy-phenyl)-pyrrolidin-2-one hydrochloride, have diverse applications in scientific research due to their structural significance in biological molecules like heme and chlorophyll. Their preparation often involves condensation reactions with amines and carbonyl-containing compounds, leading to a variety of derivatives used as intermediates, solvents, and in synthesis of polymers with specific properties such as electrical conductivity and hydrophobicity (Anderson & Liu, 2000).

Applications in Material Science

One notable application is in the synthesis of organosoluble and thermal stable polyimides, derived from monomers containing pyrrolidine groups. These polyimides exhibit high glass transition temperatures and remarkable hydrophobicity, making them suitable for use in various industrial and electronic applications (Huang et al., 2017).

Contributions to Organic Synthesis

In organic chemistry, pyrrolidin-2-one derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide can yield methoxylated pyrrolin-2-ones, which are valuable for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Synthesis of Bioactive Molecules

These derivatives are also explored for the synthesis of bioactive molecules, including antimicrobial agents and compounds with potential antihypertensive and antiarrhythmic activities. The manipulation of pyrrolidin-2-one framework enables the discovery of new therapeutic agents with optimized pharmacological profiles (Malawska et al., 2002).

Antioxidant Activity Research

Additionally, studies on the antioxidant activity of pyrrolidine derivatives, including 3-pyrroline-2-ones, have shown promising results. These compounds have been synthesized and evaluated for their ability to scavenge free radicals, indicating potential for development into new antioxidant therapies (Nguyen et al., 2022).

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These compounds are often involved in a broad spectrum of biological activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a wide range of biological activities .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14;/h2-4,6,8H,5,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZQWLVJLXWMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-Homocysteine, N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3087640.png)

![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3087650.png)

![2-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B3087673.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3087674.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)

![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)

![[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride](/img/structure/B3087727.png)